1,1,1-Trifluoroheptan-2-one 1,1,1-Trifluoroheptan-2-one
Brand Name: Vulcanchem
CAS No.: 453-41-8
VCID: VC17222954
InChI: InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3
SMILES:
Molecular Formula: C7H11F3O
Molecular Weight: 168.16 g/mol

1,1,1-Trifluoroheptan-2-one

CAS No.: 453-41-8

Cat. No.: VC17222954

Molecular Formula: C7H11F3O

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoroheptan-2-one - 453-41-8

Specification

CAS No. 453-41-8
Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
IUPAC Name 1,1,1-trifluoroheptan-2-one
Standard InChI InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3
Standard InChI Key IEERMGHTUVPIFB-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

1,1,1-Trifluoroheptan-2-one is defined by the IUPAC name 1,1,1-trifluoroheptan-2-one and possesses the molecular formula C₇H₁₁F₃O, with a molar mass of 168.16 g/mol . Its structure features a ketone group at the second carbon and a trifluoromethyl group (-CF₃) at the first position (Figure 1).

PropertyValueSource
Molecular FormulaC₇H₁₁F₃O
Molar Mass168.16 g/mol
SMILESCCCCCC(=O)C(F)(F)F
InChIKeyOYIOJJUJKLHWGM-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 1,1,1-trifluoroheptan-2-one and its derivatives often involves trifluoromethylation strategies or oxidation of precursor alcohols.

Trifluoromethylation Approaches

A common method for introducing the -CF₃ group employs Ruppert’s reagent (trifluoromethyltrimethylsilane, TMSCF₃). For example, aldehydes can undergo nucleophilic trifluoromethylation in the presence of tetra-nn-butylammonium fluoride (TBAF), yielding trifluoromethyl carbinols, which are subsequently oxidized to ketones using Dess-Martin periodinane (DMP) .

Example Pathway:

  • Aldehyde Preparation: Oxidative cleavage of alkenes (e.g., 7-phenylhept-1-ene) using RuCl₃/NaIO₄ yields carboxylic acids or aldehydes .

  • Trifluoromethylation: Reaction of the aldehyde with TMSCF₃/TBAF forms a trifluoromethyl carbinol .

  • Oxidation: Dess-Martin periodinane oxidizes the carbinol to the corresponding trifluoromethyl ketone .

Derivative Synthesis

  • 7-Bromo-1,1,1-trifluoroheptan-2-one: Synthesized via bromination of alcohol intermediates using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), followed by oxidation.

  • 1,1,1-Trifluoro-7-phenyl-heptan-2-one: Prepared by alkylation of 1,3-diaminopropane with aryl halides and subsequent Boc protection .

Physicochemical Properties

Limited experimental data are available for 1,1,1-trifluoroheptan-2-one, but its derivatives provide insights:

Stability and Reactivity

The electron-withdrawing -CF₃ group enhances the ketone’s electrophilicity, making it reactive toward nucleophiles. This property is exploited in Mannich reactions and Grignard additions for constructing complex fluorinated molecules .

Spectral Characteristics

While specific spectral data (e.g., NMR, IR) for 1,1,1-trifluoroheptan-2-one are unreported in the literature, analogous compounds exhibit:

  • ¹⁹F NMR: Peaks near -70 ppm for -CF₃ groups .

  • ¹H NMR: Methyl ketone protons resonate at δ 2.1–2.5 ppm .

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Discovery

Trifluoromethyl ketones are pivotal in developing enzyme inhibitors. For instance, they act as transition-state analogs for serine proteases and acetyltransferases, modulating polyamine metabolism .

Material Science

The -CF₃ group’s hydrophobicity and chemical stability make these ketones valuable in synthesizing fluorinated polymers and surfactants .

Derivatives and Related Compounds

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